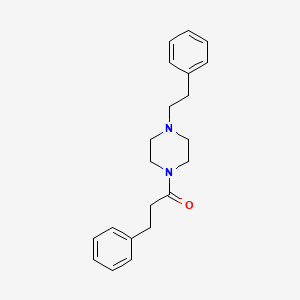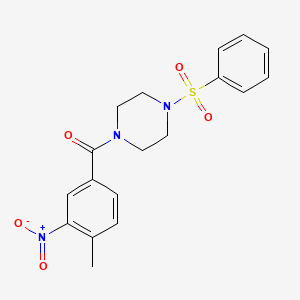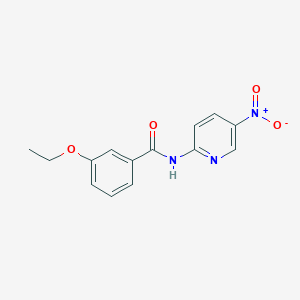![molecular formula C20H19NO3 B4182561 N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182561.png)
N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
描述
N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPCPX and is a selective antagonist of the A1 adenosine receptor.
科学研究应用
N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields of research. It has been used as a tool for studying the A1 adenosine receptor and its role in various physiological processes. It has also been used to investigate the effects of adenosine on the cardiovascular system and the central nervous system. Additionally, it has been used in studies investigating the role of adenosine in the regulation of sleep, pain, and inflammation.
作用机制
N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a selective antagonist of the A1 adenosine receptor. Adenosine is a naturally occurring nucleoside that acts as a neuromodulator and has various physiological effects. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. When adenosine binds to the A1 receptor, it inhibits the activity of adenylate cyclase, leading to a decrease in cyclic AMP levels. This, in turn, leads to a decrease in intracellular calcium levels, resulting in various physiological effects. N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide blocks the binding of adenosine to the A1 receptor, thereby inhibiting its activity and leading to various physiological effects.
Biochemical and physiological effects:
N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the activity of adenylate cyclase, leading to a decrease in cyclic AMP levels. This, in turn, leads to a decrease in intracellular calcium levels, resulting in various physiological effects. N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to have effects on the cardiovascular system, central nervous system, and immune system. It has been shown to have anti-inflammatory and analgesic effects and has been used in studies investigating the regulation of sleep, pain, and inflammation.
实验室实验的优点和局限性
N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a selective antagonist of the A1 adenosine receptor, which allows for the specific investigation of the effects of adenosine on various physiological processes. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has been shown to have off-target effects on other adenosine receptors, which may complicate the interpretation of results. Additionally, its effects may vary depending on the experimental conditions used.
未来方向
There are several future directions for the study of N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide. One direction is the investigation of its effects on various physiological processes, such as sleep, pain, and inflammation. Another direction is the development of more selective antagonists of the A1 adenosine receptor, which may allow for more specific investigation of the effects of adenosine. Additionally, the use of N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide in drug discovery and development may be explored, as it has potential applications in the treatment of various diseases and conditions.
属性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12-8-9-15(10-13(12)2)14(3)21-19(22)17-11-16-6-4-5-7-18(16)24-20(17)23/h4-11,14H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZVIOTYZOQNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B4182484.png)


![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4182515.png)
![2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4182533.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4182542.png)
![3,5-dimethyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide](/img/structure/B4182550.png)
![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B4182554.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4182568.png)
![methyl 4-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4182576.png)

![6-nitro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4182580.png)
![2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4182582.png)